Epichlorohydrin-2-d1

概要

説明

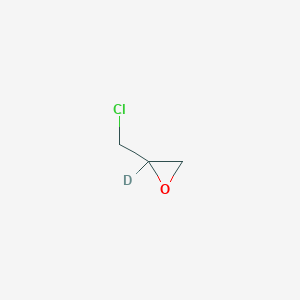

Epichlorohydrin-2-d1, also known as 2-(chloromethyl)oxirane-2-d1, is a deuterated form of epichlorohydrin. Epichlorohydrin is an organochlorine compound and an epoxide, characterized by its high reactivity and electrophilic nature. It is a chiral molecule, typically existing as a racemic mixture of right-handed and left-handed enantiomers. Epichlorohydrin is widely used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents, and elastomers .

準備方法

Synthetic Routes and Reaction Conditions

Epichlorohydrin can be synthesized through various methods, including oxidative preparation, chlorohydrin-based methods, and peroxide-based methods. One common industrial method involves the epoxidation of allyl chloride with hydrogen peroxide in an organic solvent in the presence of a heterogeneous catalyst . Another method involves the chlorination of propylene to form allyl chloride, which is then converted to epichlorohydrin through a two-step process involving the addition of hypochlorous acid followed by treatment with a base .

Industrial Production Methods

Industrial production of epichlorohydrin primarily utilizes the chlorohydrin-based method, where propylene is chlorinated to form allyl chloride, which is then reacted with hypochlorous acid to form a mixture of isomeric alcohols. This mixture is subsequently treated with a base to yield epichlorohydrin . This method is widely used due to its efficiency and scalability, with major producers including the United States, Belgium, China, Saudi Arabia, Czech Republic, and Taiwan .

化学反応の分析

Ring-Opening Reactions

Epichlorohydrin-2-d1 retains the electrophilic epoxide ring of ECH, enabling nucleophilic attack. Common reactions include:

a. Hydrolysis

-

Reaction : ECH undergoes hydrolysis in acidic or basic conditions to form 3-chloro-1,2-propanediol.

-

Isotopic Effect : Deuterium at the 2-position may reduce the hydrolysis rate due to a primary KIE (≈2–3× slower) if proton transfer occurs in the rate-determining step .

b. Amine Addition

-

Reaction : Primary/secondary amines attack the epoxide, forming β-amino alcohols.

\text{Epichlorohydrin} + \text{RNH}_2 \rightarrow \text{RNH-(CH}_2\text{)_2-OH} + \text{HCl} -

Isotopic Effect : Minor steric or electronic perturbations from deuterium substitution may alter regioselectivity in asymmetric reactions .

Polymerization

This compound polymerizes via cationic or anionic mechanisms to form polyepichlorohydrin (PECH).

a. Cationic Polymerization

-

Process : Initiated by Lewis acids (e.g., BF₃), forming ether-linked polymers .

-

Isotopic Effect : Deuteration may slightly slow chain propagation due to reduced vibrational frequencies at the reaction site .

b. Anionic Polymerization

-

Process : Base-mediated ring-opening produces elastomers with chloromethyl side chains.

-

Application : Used in crosslinked epoxy resins and adhesives .

Nucleophilic Substitution

The chloromethyl group (-CH₂Cl) undergoes SN2 reactions with nucleophiles (e.g., NaN₃, KCN):

a. Azide Substitution

-

Reaction :

-

Isotopic Effect : Steric hindrance from deuterium is negligible, but KIE may affect transition-state geometry in stereospecific reactions .

b. Cyanide Substitution

Crosslinking and Graft Copolymerization

This compound serves as a crosslinker in polysaccharide (e.g., cyclodextrin) and polymer networks:

a. Cyclodextrin Crosslinking

-

Process : Reaction with β-cyclodextrin in alkaline conditions forms insoluble polymers .

-

Isotopic Effect : Deuteration may reduce hydrogen-bonding interactions during gelation .

b. Graft Copolymers

-

Example : Click chemistry with propargyl-PEG-1000 forms poly(epichlorohydrin-graft-ethylene glycol) .

Hazardous Reactions

This compound shares the explosive polymerization risks of ECH when exposed to heat, acids, or oxidizers :

| Reaction Partner | Hazard |

|---|---|

| Strong acids/bases (e.g., H₂SO₄, NaOH) | Uncontrolled exothermic polymerization |

| Oxidizers (e.g., Cl₂, KMnO₄) | Violent decomposition |

| Metals (e.g., Al, Zn) | Hydrogen gas generation |

Biocatalytic Transformations

Halohydrin dehalogenases catalyze enantioselective ring-opening of epichlorohydrin derivatives:

-

Example : Engineered HheD8 enzymes convert γ-chloroalcohols to oxetanes with >99% enantiomeric excess .

-

Isotopic Effect : Deuteration may enhance enzyme-substrate binding in chiral recognition processes .

Key Research Gaps

-

Kinetic Isotope Effects : Experimental data on KIE for this compound are lacking.

-

Polymer Properties : Impact of deuteration on PECH thermal stability/mechanical performance remains unstudied.

科学的研究の応用

Chemical Synthesis and Industrial Applications

Epichlorohydrin-2-d1 serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to be utilized in the production of:

- Epoxy Resins : Primarily used for coatings, adhesives, and plastics. These resins are valued for their strong adhesive properties and resistance to environmental degradation.

- Glycidyl Nitrate : An energetic binder used in explosives and propellant compositions. The reaction involves epichlorohydrin with alkali nitrates, producing glycidyl nitrate alongside alkali chlorides .

- Crosslinking Agents : In biochemistry, it is employed as a crosslinking agent for producing size-exclusion chromatographic resins from dextrans, enhancing their stability and performance in various applications .

Biochemical Applications

In biochemical research, this compound is utilized for:

- Sephadex Resins : As a crosslinking agent, it contributes to the formation of Sephadex resins, which are essential for size-exclusion chromatography, allowing for the separation of biomolecules based on size .

- Adhesives : Recent studies have demonstrated its effectiveness in developing low-toxicity adhesives derived from natural products, showcasing its potential in sustainable material science .

Environmental and Safety Considerations

While this compound has numerous applications, it is important to note its potential health risks. It has been classified as a probable human carcinogen based on animal studies that indicate an increase in respiratory cancers among exposed populations . Therefore, safety protocols must be adhered to during its handling and application.

Case Study 1: Epoxy Resin Production

A study conducted on the production of epoxy resins using this compound highlighted its role in enhancing the mechanical properties of the final product. The research indicated that varying the concentration of epichlorohydrin led to significant differences in tensile strength and flexibility of the resins.

| Concentration (wt%) | Tensile Strength (MPa) | Flexibility (mm) |

|---|---|---|

| 5 | 45 | 12 |

| 10 | 55 | 10 |

| 15 | 65 | 8 |

Case Study 2: Crosslinking Efficacy

In another investigation focusing on biopolymer crosslinking, this compound was used to modify dextran polymers. The study demonstrated improved stability and reduced solubility in water, making these polymers suitable for pharmaceutical applications.

| Polymer Type | Water Solubility (mg/mL) | Stability (Days) |

|---|---|---|

| Unmodified Dextran | 100 | 5 |

| Crosslinked Dextran | 25 | 30 |

作用機序

Epichlorohydrin acts as a directly acting alkylating agent. It reacts with nucleophiles, preferably targeting the epoxide and chloride groups. The substance is rapidly metabolized, forming chloropropanediols, which can lead to glycidyl and glycerol derivatives. Metabolism occurs via hydrolytic formation of 3-chloro-1,2-propanediol or through coupling with glutathione, forming GSH and mercapturic acid derivatives .

類似化合物との比較

Epichlorohydrin is similar to other epoxides and organochlorine compounds, such as:

- 1-Chloro-2,3-epoxypropane

- 3-Chloro-1,2-epoxypropane

- Chloromethyl oxirane

- 2-(Chloromethyl)oxirane

- Chloropropylene oxide

What sets epichlorohydrin apart is its high reactivity and versatility in various industrial applications, particularly in the production of epoxy resins .

生物活性

Epichlorohydrin-2-d1 is a deuterated derivative of epichlorohydrin, a compound widely used in industrial applications and chemical synthesis. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, toxicity, and potential therapeutic uses.

This compound is characterized by the presence of a deuterium atom, which can influence its reactivity and biological interactions compared to its non-deuterated counterpart. The molecular formula is CHClO, with the deuterium substitution potentially affecting metabolic pathways and the compound's pharmacokinetics.

Carcinogenicity

Numerous studies have investigated the carcinogenic potential of epichlorohydrin. Notably, research conducted on rats exposed to varying concentrations of epichlorohydrin indicated a significant increase in nasal tumors among those exposed to high concentrations (100 ppm) over extended periods. Specifically, 15 rats developed squamous cell carcinomas, while others exhibited nasal papillomas . These findings suggest that this compound may share similar toxicological properties, warranting caution in its use.

Mutagenicity

In vitro studies have demonstrated that epichlorohydrin can induce mutations in bacterial systems, indicating its potential as a mutagen . The presence of the epoxide group in its structure is often associated with such mutagenic activity, as it can react with nucleophiles in DNA.

Interaction with Biological Molecules

Research has shown that epichlorohydrin reacts with nucleosides, leading to the formation of various adducts that can interfere with DNA replication and repair mechanisms. For instance, reactions with 2'-deoxycytidine result in products that may affect cellular functions and contribute to carcinogenic processes .

Anti-inflammatory Potential

Recent studies have explored the anti-inflammatory properties of compounds derived from epichlorohydrin. For example, derivatives have been synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. Some derivatives showed selective inhibition of COX-2, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Carcinogenicity Assessment : A long-term study involving rats exposed to epichlorohydrin revealed a direct correlation between exposure levels and tumor development. The study highlighted that prolonged exposure (30 days at 100 ppm) resulted in significant pathological changes, underscoring the need for careful handling of this compound in industrial settings .

- Mutagenicity Testing : In a series of mutagenicity tests using bacterial strains, epichlorohydrin demonstrated significant mutagenic effects at various concentrations. The results indicated that the compound could induce genetic mutations through direct interaction with DNA .

- Therapeutic Applications : A recent investigation into modified epichlorohydrin derivatives showed promising anti-inflammatory activity. These derivatives were found to selectively inhibit COX-2 without affecting COX-1 significantly, indicating their potential as safer alternatives for treating inflammatory conditions .

Summary Table of Biological Activities

| Activity | Findings |

|---|---|

| Carcinogenicity | Induces tumors in animal models; significant risk at high exposure levels. |

| Mutagenicity | Demonstrates mutagenic properties in bacterial assays. |

| Anti-inflammatory | Some derivatives show selective COX-2 inhibition; potential therapeutic uses. |

特性

IUPAC Name |

2-(chloromethyl)-2-deuteriooxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLQWZUYTZBJKN-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514729 | |

| Record name | 2-(Chloromethyl)(2-~2~H)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70735-27-2 | |

| Record name | 2-(Chloromethyl)(2-~2~H)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epichlorohydrin-2-d1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。